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Compound of Interest

8-Chloro-2-hydroxyquinoline-4-
Compound Name:
carboxylic acid

CAS No.: 30333-56-3

Cat. No.: B1604987

. J

8-Chloro-2-hydroxyquinoline-4-carboxylic acid is a heterocyclic compound of significant
interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various
pharmaceutical agents, particularly local anesthetics.[1] Its molecular structure, featuring a
substituted quinoline core, presents a unique analytical challenge and a rich source of
spectroscopic information. The compound has a molecular formula of C10HeCINOs and a
molecular weight of approximately 223.62 g/mol .[2]

A critical feature governing the physicochemical and spectroscopic properties of this molecule
is its existence in a tautomeric equilibrium between the lactim (2-hydroxy) and lactam (2-0x0)
forms. This equilibrium is sensitive to the solvent, pH, and solid-state packing, meaning its
spectroscopic signature can be profoundly influenced by the analytical conditions. This guide
provides a predictive, in-depth analysis of the expected spectroscopic data for 8-Chloro-2-
hydroxyquinoline-4-carboxylic acid, grounded in established principles and data from
analogous structures. It is designed to equip researchers and drug development professionals
with a robust framework for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predictive Proton (*H) and Carbon (**C) Analysis
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NMR spectroscopy is the cornerstone of molecular structure elucidation. For 8-Chloro-2-
hydroxyquinoline-4-carboxylic acid, NMR will not only confirm the core structure but also
provide insights into the dominant tautomeric form in solution.

Experimental Protocol: NMR Sample Preparation and
Acquisition

» Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

e Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide
(DMSO-de). This solvent is chosen for its ability to dissolve the polar compound and,
crucially, to allow for the observation of exchangeable protons (O-H and N-H) from the
carboxylic acid and hydroxy/amide groups.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (& = 0.00 ppm).[3]

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field spectrometer
at room temperature. Standard pulse programs for one-dimensional spectra should be
employed.

Predicted *H NMR Spectrum (400 MHz, DMSO-ds)

The aromatic region of the *H NMR spectrum is expected to show four distinct signals
corresponding to the protons on the quinoline ring system. The chemical shifts are influenced
by the electron-withdrawing effects of the chlorine atom, the carboxylic acid, and the
carbonyl/hydroxyl group, as well as the electron-donating effect of the nitrogen lone pair.
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Predicted Coupling
Chemical Shift  Multiplicity Constant (J, Assignment Rationale

(3, ppm) Hz)

The carboxylic
acid proton is
highly deshielded
and often

~13.0 - 14.0 broad singlet - COOH appears. =
broad signal due
to hydrogen
bonding and
chemical

exchange.

This signal
corresponds to
the proton on the
oxygen at C2
(lactim form) or
~11.5-125 broad singlet - OH / NH )
the nitrogen at
position 1
(lactam form). Its
broadness is due

to exchange.

This proton is
ortho to the
electron-donating
nitrogen (in the
~8.05 doublet J=8.0Hz H-5 )
lactim form) but
is also influenced
by the overall

aromatic system.

~7.80 singlet - H-3 This proton is
adjacent to the
carboxylic acid

group and is
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expected to be a

sharp singlet.

Coupled to both

H-5 and H-7, this
~7.65 triplet J=8.0Hz H-6 proton will

appear as a

triplet.

This proton is
ortho to the
electron-
withdrawing

~7.45 doublet J=8.0Hz H-7 chlorine atom,
causing a
downfield shift. It
is coupled to H-
6.

Predicted **C NMR Spectrum (100 MHz, DMSO-ds)

The 13C NMR spectrum is expected to display 10 distinct signals, corresponding to each carbon
atom in the unique electronic environments of the molecule. Chemical shifts are predicted
based on established values for quinoline derivatives and carboxylic acids.[4]
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Predicted Chemical Shift
(6, ppm)

Assignment

Rationale

~170.0

COOH

The carboxylic acid carbonyl
carbon is significantly
deshielded.

~165.0

This carbon, bonded to
oxygen/nitrogen, will appear
far downfield. Its exact shift is
highly dependent on the

tautomeric form.

~145.0

C-8a

A quaternary carbon at the

fusion of the two rings.

~138.0

C-4

A quaternary carbon attached

to the carboxylic acid group.

~130.0

C-6

Aromatic CH carbon in the

benzene ring portion.

~128.0

C-8

Carbon atom directly bonded
to the electronegative chlorine

atom.

~125.0

C-5

Aromatic CH carbon adjacent

to the fused ring system.

~122.0

Aromatic CH carbon ortho to

the chlorine atom.

~120.0

C-4a

Quaternary carbon at the ring
fusion, adjacent to the

nitrogen-containing ring.

~115.0

C-3

Aromatic CH carbon adjacent

to the carboxylic acid group.
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Infrared (IR) Spectroscopy: Probing Functional
Group Vibrations

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.
For 8-Chloro-2-hydroxyquinoline-4-carboxylic acid, the IR spectrum will be dominated by
absorptions from the O-H, N-H, C=0, and aromatic ring vibrations. The broadness and position
of these peaks will also offer clues about the prevalent tautomer and the extent of hydrogen
bonding.

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR

e Background Scan: Perform a background scan on the clean, empty ATR crystal to account
for atmospheric COz and H20.

o Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

o Pressure Application: Apply consistent pressure using the anvil to ensure good contact
between the sample and the crystal.

o Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of
4000-400 cm~* with a resolution of 4 cm~1.

Predicted IR Absorption Bands

The spectrum will likely reflect the hydrogen-bonded dimeric structure common to carboxylic
acids in the solid state.[5]
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Wavenumber

(cm-?) Intensity Assignment Vibrational Mode
3300 - 2500 Broad, Strong O_'H (Carboxylic Acid Stretching
Dimer)
~3100 Medium N-H (Lactam form) Stretching
3100 - 3000 Medium, Sharp Aromatic C-H Stretching
~1720 Strong, Sharp C=0 (Carboxylic Acid)  Stretching
~1660 Strong, Sharp C=0 (Lactam Amide) Stretching
1620 - 1580 Medium C=C/C=N Ring Stretching
1450 - 1300 Medium C-O/0O-H Bending
~1250 Strong C-O (Carboxylic Acid) Stretching
~850 Strong C-Cl Stretching

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides precise molecular weight information and structural details through
controlled fragmentation. Electrospray ionization (ESI) is the preferred method for a polar,
functionalized molecule like this, as it is a soft ionization technique that typically preserves the
molecular ion.

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

o Chromatography: Inject the sample into an LC system equipped with a C18 column. Use a
gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile
with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode analysis.
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« lonization: lonize the eluting compound using an ESI source. Data can be acquired in both
positive ([M+H]*) and negative ([M-H]~) ion modes.

e Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or Orbitrap mass

analyzer.

Predicted Mass Spectrum and Fragmentation

The high-resolution mass of the protonated molecule ([M+H]*) should be approximately
224.0060, which can be used to confirm the elemental composition. The isotopic pattern will be
characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak
approximately one-third the intensity of the molecular ion peak.

The primary fragmentation pathway in MS/MS analysis (collision-induced dissociation of the
[M+H]* ion) is predicted to involve the sequential loss of small, stable neutral molecules.[6][7]

Table of Predicted Fragment lons (Positive ESI-MS/MS)

m/z (Predicted) lon Formula Loss

224.0060 / 226.0031 [C10H7CINOs]* - (Molecular lon)
206.0054 / 208.0025 [C10HsCINO2]* H20 (18 Da)
180.0111 / 182.0082 [CeHsCINO]* CO: (44 Da)

CO (28 Da) from the previous

152.0162 / 154.0133 [CsHsCIN]*
fragment

UV-Visible Spectroscopy: Characterizing the
Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated
1i-system of the quinoline ring. The position and intensity of the absorption maxima (A_max)
are sensitive to the extent of conjugation and the presence of auxochromic groups.

Experimental Protocol: UV-Vis Spectrum Acquisition
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e Solvent Selection: Use a UV-transparent solvent such as ethanol or methanol.

o Sample Preparation: Prepare a dilute stock solution and perform serial dilutions to obtain a
concentration that yields an absorbance between 0.2 and 0.8 AU.

o Data Acquisition: Record the spectrum from approximately 200 to 400 nm using a dual-beam
spectrophotometer, with a matched cuvette containing the pure solvent as a reference.

Predicted UV-Vis Absorption

The extended aromatic system of the quinoline core is expected to produce multiple strong
absorption bands in the UV region. Based on data for similar 8-hydroxyquinoline derivatives,
two main absorption regions are anticipated.[8][9]

e A_max = 240-260 nm: This band likely corresponds to 1t - 1t* transitions within the benzenoid
portion of the quinoline system.

e A_max = 310-340 nm: This longer-wavelength absorption is attributed to the 1 - 1T* transition
of the entire conjugated system. The position of this band will be sensitive to pH, as
protonation or deprotonation of the nitrogen, hydroxyl, or carboxylic acid groups will alter the
electronic structure of the chromophore.

Visualizations: Workflows and Structural
Relationships

Diagrams are essential for visualizing complex scientific information. The following have been
generated using Graphviz to illustrate key concepts discussed in this guide.
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Caption: Predicted ESI-MS/MS fragmentation pathway.
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Caption: General workflow for spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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